molecular formula C11H20Cl3N3 B1421125 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 1185293-43-9

1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No. B1421125
M. Wt: 300.7 g/mol
InChI Key: IFMYFXJJIIGOIS-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 300.66 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 300.66 . The InChI code, which represents its molecular structure, is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis and Structural Analysis of Complexes : The compound has been utilized in the synthesis and structural analysis of iron(III) complexes with Schiff bases. These complexes, including trichloro[bis(pyridin-2-ylmethyl)amine]iron(III), have shown a rhombically distorted octahedral coordination, contributing to the understanding of Lewis acidity and redox potentials in such complexes (Viswanathan et al., 1996).

Receptor Binding and Medicinal Chemistry

  • Development of Dopamine Receptor Ligands : Research includes the synthesis of compounds like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, which have shown potential as dopamine D4 receptor ligands. Such compounds are synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde, demonstrating the applicability of 1-(Pyridin-3-ylmethyl)piperidin-4-amine derivatives in medicinal chemistry (Li Guca, 2014).

Coordination Polymers and Luminescent Materials

  • Formation of Helical Coordination Polymers : The compound plays a role in the formation of helical silver(I) coordination polymers. These polymers, characterized by features like left- and right-handed helical chains, demonstrate the compound's potential in designing structurally intricate and luminescent materials (Zhang et al., 2013).

Chemosensors and Detection of Metal Ions

  • Development of Chemosensors for Metal Ions : A bis(pyridine-2-ylmethyl)amine derivative of the compound has been synthesized as a colorimetric and fluorescent chemosensor for metal ions like Cu2+. This demonstrates its application in the detection of metal ions in various environments, including aqueous solutions and mammalian cells (Zheng et al., 2016).

Catalysis and Organic Synthesis

  • Catalysis in Organic Synthesis : Research includes its use in palladacycle catalysis, where derivatives like 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde have been synthesized and applied as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes. This highlights the compound's utility in facilitating complex organic reactions (Singh et al., 2017).

Safety And Hazards

The compound has hazard statements H315-H319 . These codes represent specific hazards associated with the compound. H315 means it causes skin irritation, and H319 means it causes serious eye irritation.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMYFXJJIIGOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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